REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:22]2[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=2[CH3:29])[N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)=[C:4]([CH3:30])[CH:3]=1.CN1CCOCC1.[Si](I)(C)(C)C>C(Cl)Cl>[Cl:28][C:25]1[CH:26]=[CH:27][C:22]([CH:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=2[CH3:30])[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[C:23]([CH3:29])[CH:24]=1
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Name
|
|
Quantity
|
184 mg
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Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)C(N1CCN(CC1)C(=O)OC(C)(C)C)C1=C(C=C(C=C1)Cl)C)C
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Name
|
|
Quantity
|
90 μL
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Type
|
reactant
|
Smiles
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CN1CCOCC1
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
70 μL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)I
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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After 15 min at 4° C. the reaction was quenched with sat Na2CO3
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Duration
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15 min
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column (100% CH2Cl2 to 6% 2M NH3 in MeOH) and 1-(bis(4-chloro-2-methylphenyl)methyl)piperazine (143 mg, 70%)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)C(N1CCNCC1)C1=C(C=C(C=C1)Cl)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |